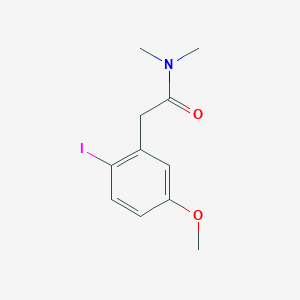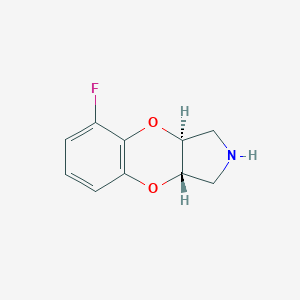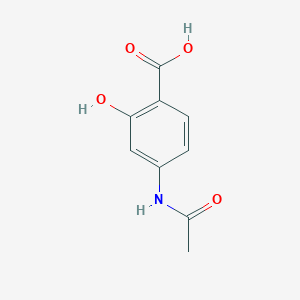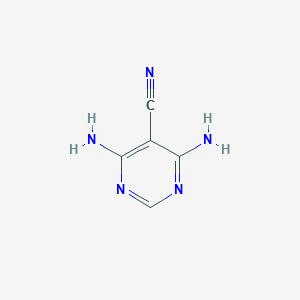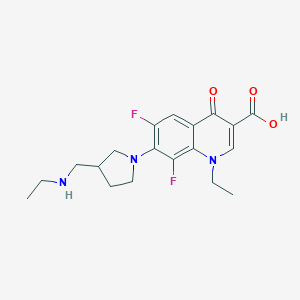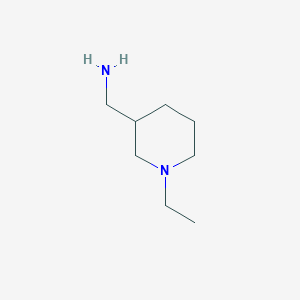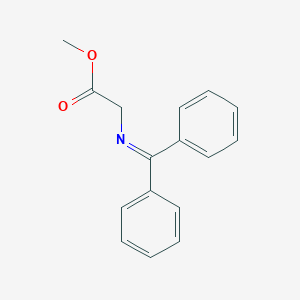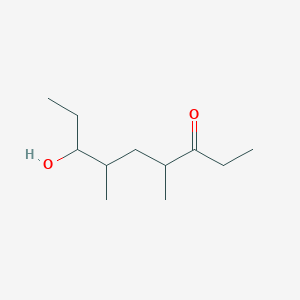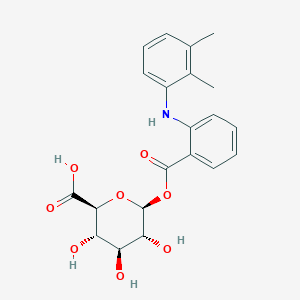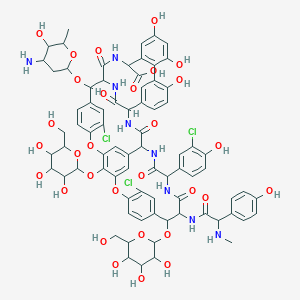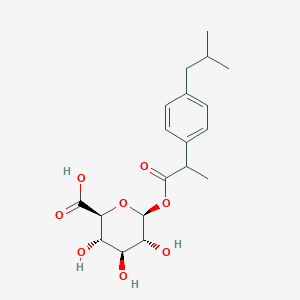
3,5,6-三氯-2-吡啶醇葡萄糖醛酸苷
描述
3,5,6-Trichloro-2-pyridinol glucuronide is a crucial compound used in the biomedical industry to study the metabolism and elimination of pesticides such as chlorpyrifos . It serves as a biomarker to assess exposure levels and evaluate the efficacy of detoxification processes .
Synthesis Analysis
The degradation of 3,5,6-Trichloro-2-pyridinol (TCP) was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Strain ML was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions (temperature: 35 °C; pH: 7.0), respectively .Molecular Structure Analysis
The molecular formula of 3,5,6-Trichloro-2-pyridinol glucuronide is C11H10Cl3NO7 . The molecular weight is 374.6 g/mol . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 S )-3,4,5-trihydroxy-6- (3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid .Chemical Reactions Analysis
Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3 . Its boiling point is 597.1±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 93.5±3.0 kJ/mol . The index of refraction is 1.672 . The molar refractivity is 74.6±0.3 cm3 .科学研究应用
Biodegradation of 3,5,6-Trichloro-2-pyridinol
Specific Scientific Field
Environmental Science and Microbiology
Summary of the Application
3,5,6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds . The degradation of TCP is an important biological process of detoxification .
Methods of Application or Experimental Procedures
A novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota was used in the study . The strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions (temperature: 35 °C; pH: 7.0), respectively .
Results or Outcomes
Two possible degradation pathways of TCP were proposed on the basis of LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Bioremediation of Chlorpyrifos
Summary of the Application
3,5,6-Trichloro-2-pyridinol (TCP) is a major degradation product of the organophosphorous insecticide chlorpyrifos . Bioremediation, the use of microorganisms to degrade environmental pollutants, is a promising method for the detoxification of chlorpyrifos .
Methods of Application or Experimental Procedures
In a study, a bacterial isolate from a paddy field was used to degrade chlorpyrifos and TCP . The bacteria were able to degrade these compounds, providing a potential method for the bioremediation of environments contaminated with chlorpyrifos .
Results or Outcomes
The study provided insights into the possible biodegradation pathway of chlorpyrifos and TCP . This could be a significant step towards the development of effective bioremediation strategies for environments contaminated with such pollutants .
Environmental Monitoring
Specific Scientific Field
Environmental Science and Toxicology
Summary of the Application
3,5,6-Trichloro-2-pyridinol (TCP) is a major degradation product of the organophosphorous insecticide chlorpyrifos . It is often monitored in environmental samples as an indicator of chlorpyrifos contamination .
Methods of Application or Experimental Procedures
Analytical methods such as gas chromatography and mass spectrometry are typically used to detect and quantify TCP in environmental samples . These methods can be used to monitor the presence and concentration of TCP in soil, water, and other environmental matrices .
Results or Outcomes
The detection of TCP in environmental samples can provide valuable information about the extent of chlorpyrifos contamination and its potential impacts on environmental health . This information can be used to guide remediation efforts and inform regulatory decisions .
安全和危害
未来方向
The identification of two possible metabolic pathways responsible for the biodegradation of 3,5,6-Trichloro-2-pyridinol in Micrococcus luteus ML provides novel information for studying the metabolic mechanism of TCP in pure culture . This is the first report on two different pathways responsible for TCP degradation in one strain .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKXSPRDJUGPJ-DEGUGSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207726 | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloro-2-pyridinol glucuronide | |
CAS RN |
58997-12-9 | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





